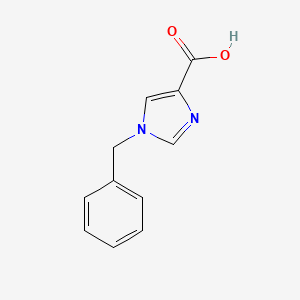

1-Benzyl-1H-imidazole-4-carboxylic acid

Overview

Description

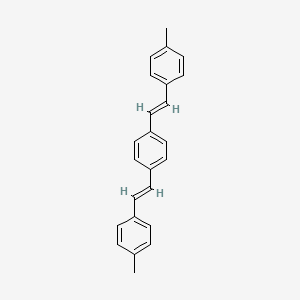

The compound "1-Benzyl-1H-imidazole-4-carboxylic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and have been extensively studied for their potential therapeutic applications. The benzyl group attached to the imidazole ring may influence the compound's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of imidazole derivatives, such as "1-Benzyl-1H-imidazole-4-carboxylic acid," often involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. For instance, the preparation of various 1H-imidazol-1-yl-substituted carboxylic acids has been described, where the distance between the imidazole and carboxylic acid groups is crucial for achieving optimal potency in inhibiting thromboxane synthetase . This suggests that the synthesis of "1-Benzyl-1H-imidazole-4-carboxylic acid" would require careful consideration of the positioning of substituents to retain biological activity.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within the crystal lattice. Studies have shown that imidazole and benzimidazole can form salts with carboxylic acids, resulting in a variety of supramolecular structures . These structures are stabilized by strong hydrogen bonds, such as N-H...O and O-H...O interactions, which are crucial for the formation of organic salts. The presence of a benzyl group in "1-Benzyl-1H-imidazole-4-carboxylic acid" would likely contribute to the overall molecular conformation and the potential for intermolecular interactions.

Chemical Reactions Analysis

Imidazole derivatives can participate in a range of chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The reactivity of the imidazole ring can be influenced by substituents like the benzyl group, which can affect the electron density and steric hindrance around the reactive sites. For example, the synthesis of imidazo[2,1-b]benzothiazole carboxylic acids involves the reaction of substituted 2-aminobenzothiazoles with reactive ketone derivatives . This indicates that "1-Benzyl-1H-imidazole-4-carboxylic acid" could potentially undergo similar reactions, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a carboxylic acid group typically increases the compound's polarity and may enhance its solubility in polar solvents. The benzyl group, being hydrophobic, could counteract this effect to some extent. The crystal packing and intermolecular interactions in imidazole derivatives are often analyzed to understand their supramolecular assembly and stability . These properties are essential for the practical application of "1-Benzyl-1H-imidazole-4-carboxylic acid" in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

-

- Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

- N-heterocyclic carbenes (NHC) are used as both ligand and organocatalysts in modern organic synthesis .

- A protocol for the synthesis of 1,2,4-trisubstituted imidazoles from the reaction of acetophenones and benzylic amines has been developed .

- The reaction was conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .

properties

IUPAC Name |

1-benzylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKAUFNAOVFMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431051 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-imidazole-4-carboxylic acid | |

CAS RN |

676372-30-8 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)